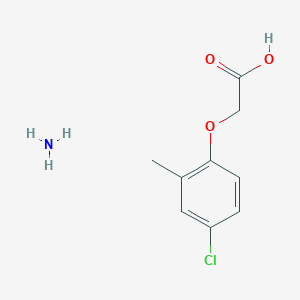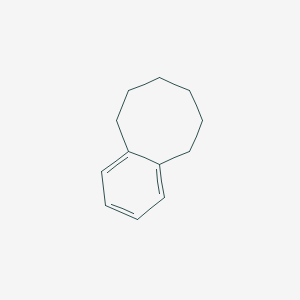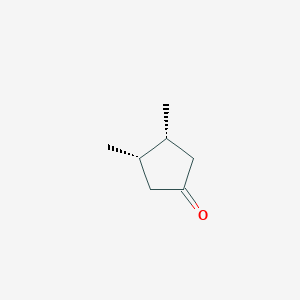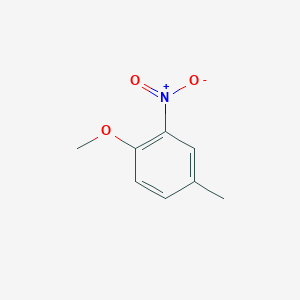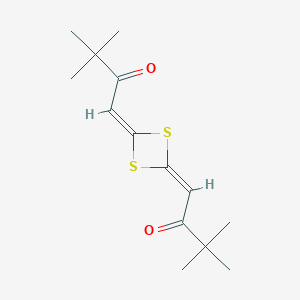
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-], also known as DTDMB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DTDMB is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-101°C.
作用机制
The mechanism of action of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is not fully understood. However, it is believed that 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- acts as a dopant in organic semiconductors by increasing the concentration of charge carriers, such as electrons or holes. This leads to improved electrical conductivity and device performance. In organic solar cells, 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- acts as a hole transport material by facilitating the movement of holes from the active layer to the electrode, which results in increased efficiency and stability of the devices.
生化和生理效应
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has also been shown to have low acute toxicity in aquatic organisms.
实验室实验的优点和局限性
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is also stable under ambient conditions, which makes it easy to handle and store. However, 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is also sensitive to light and air, which can lead to degradation over time.
未来方向
There are several future directions for 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- research. One of the most promising areas of research is in the development of organic electronics. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has shown great potential as a dopant and hole transport material in organic semiconductors and solar cells. Further research in this area could lead to the development of more efficient and stable organic electronic devices. Another area of research is in the development of new synthesis methods for 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-. Current synthesis methods have a relatively low yield, and new methods could lead to a more efficient and cost-effective production of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-. Finally, more research is needed to fully understand the mechanism of action of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- and its potential biochemical and physiological effects.
合成方法
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- can be synthesized through the reaction of 2,3-dimethyl-2-butene-1,4-dithiol with formaldehyde in the presence of a strong acid catalyst. The reaction yields 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- as a yellow crystalline solid with a yield of approximately 30%.
科学研究应用
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is in the field of organic electronics. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has been used as a dopant in organic semiconductors, which has resulted in improved electrical conductivity and device performance. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has also been used as a hole transport material in organic solar cells, which has led to increased efficiency and stability of the devices.
属性
CAS 编号 |
19018-14-5 |
|---|---|
产品名称 |
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- |
分子式 |
C14H20O2S2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
1-[4-(3,3-dimethyl-2-oxobutylidene)-1,3-dithietan-2-ylidene]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H20O2S2/c1-13(2,3)9(15)7-11-17-12(18-11)8-10(16)14(4,5)6/h7-8H,1-6H3 |
InChI 键 |
FCSHNSCWWPVZLF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C=C1SC(=CC(=O)C(C)(C)C)S1 |
规范 SMILES |
CC(C)(C)C(=O)C=C1SC(=CC(=O)C(C)(C)C)S1 |
同义词 |
1,1'-(1,3-Dithietane-2,4-diylidene)bis(3,3-dimethyl-2-butanone) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



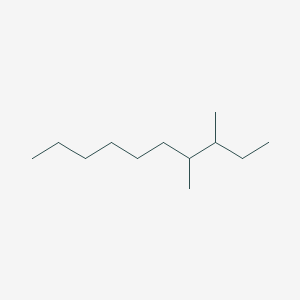
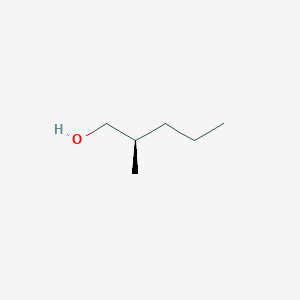
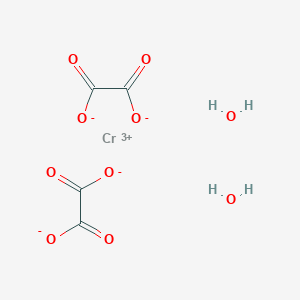
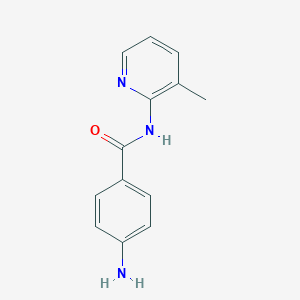
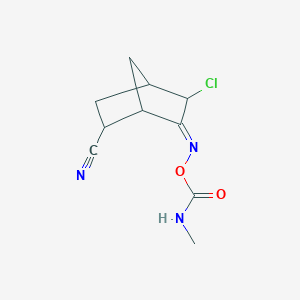
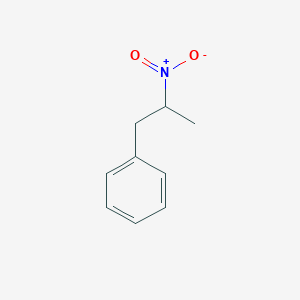
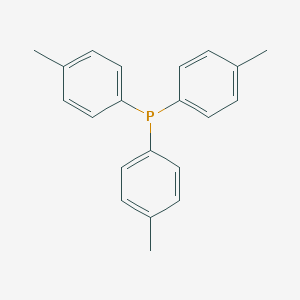
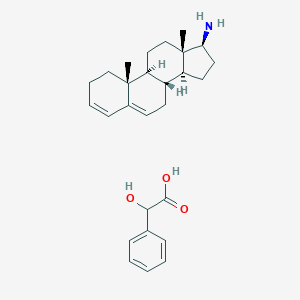
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
